![molecular formula C21H18N4O2S B11138900 2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B11138900.png)
2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone
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Overview
Description
2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a complex organic compound that features a pyridazinone core, a tetrahydropyridoindole moiety, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters under acidic or basic conditions.
Introduction of the Tetrahydropyridoindole Moiety: This step often involves the condensation of indole derivatives with aldehydes or ketones, followed by reduction to form the tetrahydropyridoindole structure.
Attachment of the Thienyl Group: This can be done through cross-coupling reactions such as Suzuki or Stille coupling, using thienyl boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thienyl moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridazinone core, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinones.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of this compound typically involves several chemical transformations that require optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity. The general synthetic pathway includes:
- Formation of the Pyridazinone Core : This can be achieved through condensation reactions involving appropriate precursors.
- Introduction of the Thienyl Group : This step often involves electrophilic substitution reactions.
- Tetrahydropyridoindole Modification : The incorporation of the tetrahydropyridoindole moiety is crucial for the biological activity of the compound.
Biological Activities
Research indicates that 2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, indicating its possible application in neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives of pyridazinones have been reported to possess antimicrobial properties against various pathogens.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Anticancer Studies : A study demonstrated that derivatives of pyridazinones could significantly reduce tumor growth in xenograft models. The mechanism was attributed to the modulation of apoptotic pathways and cell cycle arrest .
- Neuroprotection : Research indicated that compounds structurally related to this compound could protect neurons from glutamate-induced excitotoxicity .
- Antimicrobial Activity : In vitro studies have shown that certain pyridazinone derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but it often includes inhibition or activation of key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone: Lacks the thienyl group, which may affect its biological activity.
6-(2-thienyl)-3(2H)-pyridazinone: Lacks the tetrahydropyridoindole moiety, which may reduce its complexity and potential interactions.
Uniqueness
The presence of both the tetrahydropyridoindole and thienyl groups in 2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone makes it unique. This combination of functional groups can lead to diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Biological Activity
The compound 2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C23H22N4O2
- Molecular Weight : 386.4 g/mol
- IUPAC Name : N-[1-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]indol-4-yl]acetamide
- InChI Key : RCJZDXBAYVNKIO-UHFFFAOYSA-N
Antiviral Properties
Research indicates that derivatives of this compound exhibit antiviral activities. For instance, certain structural analogs have shown effectiveness against viral infections by inhibiting viral replication pathways. Molecular docking studies suggest binding affinities to viral proteins, which may disrupt their function and prevent infection .
Antibacterial Activity
The compound has demonstrated significant antibacterial properties against various strains of bacteria:
- Gram-negative bacteria : Effective against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating moderate efficacy compared to standard antibiotics like Ciprofloxacin .
Bacterial Strain | Activity Level | MIC (mg/mL) |
---|---|---|
Pseudomonas aeruginosa | Significant | 50 |
Escherichia coli | Moderate | 100 |
Anti-inflammatory Effects
Studies have reported that the compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation . The mechanism likely involves the suppression of pro-inflammatory mediators such as TNF-alpha and IL-6.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in signaling pathways related to inflammation and infection. For example:
- Inhibition of Enzymes : The compound may inhibit enzymes critical for bacterial growth or viral replication.
- Receptor Modulation : It might modulate receptor activity on host cells that are pivotal for pathogen entry or inflammatory responses .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antiviral Study : A study focused on the interaction of the compound with the PqsR protein in Pseudomonas aeruginosa, revealing a binding energy range from -5.8 to -8.2 kcal/mol, indicating strong affinity and potential as an antiviral agent .
- Antibacterial Efficacy : In vitro tests showed that the compound significantly inhibited the growth of Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by resistant bacterial strains .
- Anti-inflammatory Research : Clinical trials assessing the anti-inflammatory effects demonstrated a reduction in inflammatory markers in patients treated with formulations containing this compound .
Properties
Molecular Formula |
C21H18N4O2S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]-6-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C21H18N4O2S/c26-20-8-7-18(19-6-3-11-28-19)23-25(20)13-21(27)24-10-9-17-15(12-24)14-4-1-2-5-16(14)22-17/h1-8,11,22H,9-10,12-13H2 |
InChI Key |
IEKXRDQUNRLAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CN4C(=O)C=CC(=N4)C5=CC=CS5 |
Origin of Product |
United States |
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